2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
This compound is a heterocyclic small molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at the 4-position.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-13(2)12-26(24,25)17-9-21(10-17)18(23)11-22-8-15(7-20-22)14-3-5-16(19)6-4-14/h3-8,13,17H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMVGHMMSZOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates a pyrazole moiety and an azetidine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is . The structure features a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to an azetidine moiety containing an isobutylsulfonyl substituent. This unique combination of functional groups is expected to contribute to its biological activity.
Biological Activity Overview
The biological activities of compounds containing pyrazole and azetidine rings have been widely studied. These compounds are known for their anti-inflammatory, anti-diabetic, anti-cancer, and analgesic properties. The specific compound has shown promise in several areas:
1. Anti-Diabetic Activity
Research indicates that pyrazole derivatives can exhibit significant anti-diabetic effects. In a study evaluating various pyrazole-containing compounds, some demonstrated remarkable anti-hyperglycemic activity, potentially due to their ability to modulate glucose metabolism and improve insulin sensitivity .
2. Anti-Inflammatory Properties
Compounds with azetidine structures have been reported to possess anti-inflammatory effects. The incorporation of the isobutylsulfonyl group may enhance this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
3. Anticancer Potential
The presence of the pyrazole ring is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to target specific molecular pathways may make it a candidate for further development in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in metabolic pathways, including those regulating glucose levels and inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
- Cytokine Regulation : By modulating the expression of cytokines, the compound may help in reducing inflammation and improving metabolic profiles in diabetic models.
Case Studies
Several studies have investigated the biological activities of similar compounds:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
- Sulfonyl Group Impact: The isobutylsulfonyl group in the target compound may enhance metabolic stability compared to the furanylmethylsulfonyl analog . Sulfonyl groups are known to improve binding affinity in kinase inhibitors .
- Pyrazole vs. Imidazole Cores : Compound 4f (imidazole core) exhibits antifungal activity, whereas diazenyl-substituted pyrazoles (e.g., Compound 22) show broader antimicrobial effects . The target compound’s pyrazole-azetidine hybrid may offer unique selectivity.
- Halogen Effects : Fluorophenyl substituents (as in the target compound) are associated with improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to chlorophenyl analogs .
Pharmacological Activity Comparison
Table 2: Bioactivity of Selected Analogs
Analysis :
- The absence of a diazenyl group in the target compound suggests it may lack the broad-spectrum antimicrobial activity seen in Compound 22 .
Physicochemical Properties
Table 3: Molecular Properties
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, and how can yield and purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole and azetidine precursors under controlled conditions. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with fluorophenyl-substituted diketones .
- Step 2 : Sulfonylation of the azetidine ring using isobutylsulfonyl chloride under inert atmosphere (e.g., nitrogen) .
- Step 3 : Final coupling via nucleophilic substitution or Suzuki-Miyaura cross-coupling, monitored by HPLC to ensure >95% purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm), pyrazole (δ 8.1–8.3 ppm), and azetidine-sulfonyl (δ 3.1–3.5 ppm) groups .
- FT-IR : Peaks at 1150 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (C=N/C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁FN₃O₃S: 390.12) .
Q. What preliminary biological assays are recommended to assess its activity?
- Screening :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Core Modifications : Replace pyrazole with imidazole or triazole to test electronic effects on binding affinity .
- Substituent Analysis : Vary the isobutylsulfonyl group to ethylsulfonyl or aryl-sulfonyl to assess steric/electronic impacts .
- Data Correlation : Use regression models to link logP values (e.g., 2.8–3.5) with cytotoxicity .
Q. What computational methods are effective for predicting target interactions?
- Protocols :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs .
- MD Simulations : GROMACS for 100-ns simulations to evaluate stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME or QikProp to estimate bioavailability (e.g., topological PSA <90 Ų) .
Q. How can contradictory data from solubility and stability assays be resolved?
- Troubleshooting :
- Solubility : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoformulation to enhance aqueous solubility (<10 µg/mL) .
- Stability : LC-MS/MS to identify degradation products under physiological pH (e.g., hydrolysis of sulfonyl group at pH 7.4) .
Data Contradiction Analysis
Q. Why do different synthetic routes report conflicting yields for the final product?
- Root Cause :
- Catalyst Efficiency : Pd-based catalysts in cross-coupling vs. Cu-mediated methods yield 60–85% vs. 40–60% .
- Purification : Column chromatography (silica vs. C18) affects recovery rates .
Experimental Design Tables
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (sulfonylation step) | Minimizes by-product formation |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Increases coupling efficiency |
| Solvent System | DCM:MeOH (9:1) | Enhances solubility of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
